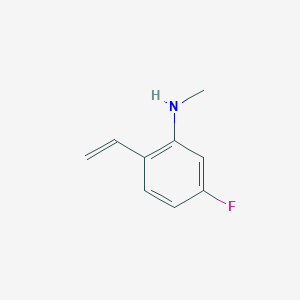
2-Ethenyl-5-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-fluoro-N-methylaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the amino group is substituted with an ethenyl group and a fluorine atom at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-5-fluoro-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives followed by a series of reactions including nitration, reduction, and substitution . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-5-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Ethenyl-5-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
2-Fluoro-5-methylaniline: Similar structure but lacks the ethenyl group.
5-Fluoro-2-methylaniline: Another isomer with different substitution pattern.
Uniqueness: 2-Ethenyl-5-fluoro-N-methylaniline is unique due to the presence of both the ethenyl and fluorine substituents, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
210536-34-8 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-ethenyl-5-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,11H,1H2,2H3 |
InChI Key |
SKTCQCUGOUBOMB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















